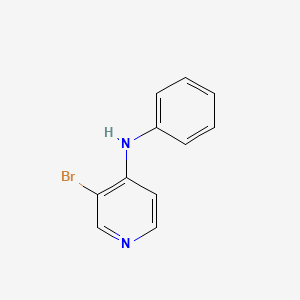

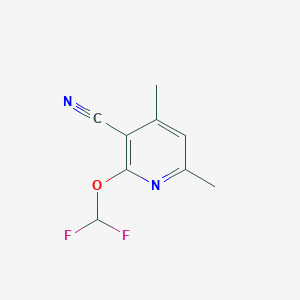

![molecular formula C14H22N2O B2598403 1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine CAS No. 401801-44-3](/img/structure/B2598403.png)

1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine” is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the substituents attached to the piperazine ring. The compound has a dimethyl-phenoxy-ethyl group attached to one of the nitrogen atoms in the piperazine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information on “this compound”, it’s difficult to provide an accurate analysis .Wissenschaftliche Forschungsanwendungen

Therapeutic Applications of Piperazine Derivatives

Antimicrobial Activity : Piperazine derivatives have shown significant promise as antimicrobial agents, addressing the urgent need for new treatments against resistant pathogens. These compounds exhibit broad-spectrum antibacterial and antifungal activities, providing a potential avenue for developing novel antimicrobials to combat infectious diseases (Patel et al., 2022)[https://consensus.app/papers/novel-piperazine-derivatives-anti-microbial-agents-patel/1d9e6adf70915cc3b63c469f6e66b6a8/?utm_source=chatgpt].

Antidepressant and Anxiolytic Effects : The structural framework of piperazine derivatives has been utilized to design drugs with central nervous system (CNS) activity, including antidepressants and anxiolytics. These compounds have been shown to interact with various neurotransmitter systems, offering new approaches to managing psychiatric disorders (Kumar et al., 2021)[https://consensus.app/papers/piperazine-substructure-antidepressants-role-kumar/7c0734b273db57f7898a14c538965a74/?utm_source=chatgpt].

Anticancer Properties : Research into piperazine derivatives has also extended into the realm of oncology, where certain derivatives have been investigated for their potential to inhibit cancer cell growth and proliferation. The flexibility of the piperazine ring allows for the development of molecules that can target specific pathways involved in cancer (Rathi et al., 2016)[https://consensus.app/papers/piperazine-derivatives-patent-review-2010present-rathi/31a47a3d041f5056b8e6ef379f503811/?utm_source=chatgpt].

Antitubercular Activity : Given the global challenge of tuberculosis (TB) and the emergence of drug-resistant strains, piperazine derivatives have been explored for their antitubercular activity. These compounds have shown efficacy against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, highlighting their potential as part of TB treatment regimens (Girase et al., 2020)[https://consensus.app/papers/activity-structureactivity-relationship-piperazine-girase/22f1c46eebdf5865a645069bc4dccff4/?utm_source=chatgpt].

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[2-(3,4-dimethylphenoxy)ethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-12-3-4-14(11-13(12)2)17-10-9-16-7-5-15-6-8-16/h3-4,11,15H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWHGXZRDRCHFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCN2CCNCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598320.png)

![3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2598323.png)

![4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2598324.png)

![tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate](/img/structure/B2598328.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2598335.png)

![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2598337.png)

![2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2598338.png)